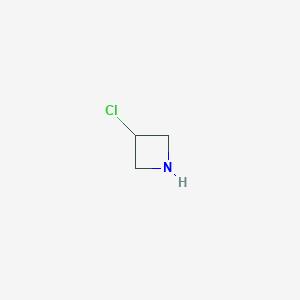

3-Chloroazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN/c4-3-1-5-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXJNXCLEVZPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573765 | |

| Record name | 3-Chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220003-47-4 | |

| Record name | 3-Chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloroazetidine and Derivatives

Strategies Involving Azetidin-2-one (B1220530) (β-Lactam) Precursors

Azetidin-2-ones, commonly known as β-lactams, are versatile and readily accessible precursors for the synthesis of azetidines. Their inherent ring strain and the presence of a carbonyl group allow for various chemical transformations, including reduction to the corresponding azetidines.

Reduction of Azetidin-2-ones to Azetidines

The reduction of the amide functionality within the β-lactam ring is a direct and effective method for obtaining the azetidine (B1206935) core. A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the reaction's chemoselectivity and the retention of stereochemistry.

Commonly used reducing agents include diborane (B8814927), lithium aluminum hydride (LiAlH₄), and alanes. acs.org While effective, reagents like diborane and LiAlH₄ can sometimes lead to reductive ring cleavage, yielding 3-aminopropanol derivatives as byproducts. acs.org Alanes, such as those prepared from LiAlH₄ and aluminum chloride, have been shown to be highly efficient for this reduction, often proceeding in good yield and without significant ring-opened byproducts. acs.org

More recently, sodium borohydride (B1222165) (NaBH₄) has been utilized for the diastereoselective reduction of C-3 functionalized azetidin-2-ones. rsc.org For instance, the reduction of certain 4-aryl-3-chloro-2-azetidinones has been reported as a pathway to 3-chloroazetidines. clockss.org This method's success is often dependent on the substituents present on the azetidin-2-one ring. rsc.org

Table 1: Reduction of Azetidin-2-ones to Azetidines

| Precursor | Reducing Agent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Substituted Azetidin-2-one | Alane | Ether | N-Substituted Azetidine | Good | acs.org |

| C-3 Functionalized Azetidin-2-one | NaBH₄ | Isopropanol | trans-Azetidine | N/A | rsc.org |

| 4-Aryl-3-chloro-2-azetidinone | N/A | N/A | 3-Chloroazetidine | N/A | clockss.org |

Ketene-Imine [2+2] Cycloaddition for Azetidinone Formation

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for the construction of the azetidin-2-one ring. mdpi.comorganic-chemistry.org This reaction is highly versatile, allowing for the synthesis of a wide array of substituted β-lactams by varying the components of the ketene and the imine. mdpi.comrasayanjournal.co.in

Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine, such as triethylamine, and are then trapped by an imine to form the azetidin-2-one. mdpi.comresearchgate.net The reaction mechanism involves the nucleophilic attack of the imine on the ketene, forming a zwitterionic intermediate that subsequently undergoes ring closure. organic-chemistry.orgrsc.org The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, is influenced by factors such as the electronic properties of the substituents on the ketene and imine, the solvent, and the reaction temperature. organic-chemistry.orgrsc.org

For the synthesis of 3-chloroazetidin-2-one derivatives, chloroacetyl chloride is a common ketene precursor. The reaction with an appropriate imine leads to the formation of the desired 3-chloro-substituted β-lactam. researchgate.net

Table 2: Examples of Ketene-Imine [2+2] Cycloaddition

| Ketene Precursor | Imine | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Acyl Chloride | Substituted Imine | Triethylamine | N/A | Monocyclic β-lactam | mdpi.com |

| Substituted Acetic Acid | Schiff Base | Oxalyl Chloride/Organic Base | N/A | Spiro[azetidine-2,3'-indoline]-2',4-dione | rsc.org |

| Chloroacetyl Chloride | Di-imine derivative | Triethylamine | Dioxane | 3-Chloro-azetidin-2-one derivative | researchgate.net |

Cyclization-Based Approaches to the Azetidine Ring

The direct formation of the azetidine ring through intramolecular cyclization reactions provides a powerful alternative to the β-lactam reduction strategy. These methods often involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular Nucleophilic Substitution Reactions

A fundamental and widely used method for constructing the azetidine ring is through intramolecular SN2 reactions. frontiersin.org This approach typically involves a γ-amino alcohol or a related derivative where the hydroxyl group is converted into a good leaving group, such as a halide, mesylate, or tosylate. frontiersin.orgnih.gov The nitrogen atom then acts as an internal nucleophile, displacing the leaving group to form the azetidine ring.

The efficiency of this ring closure can be influenced by the nature of the leaving group and the substituents on the carbon backbone. thieme-connect.de While the formation of a four-membered ring is kinetically less favorable than five- or six-membered rings, careful selection of substrates and reaction conditions can make this a highly effective process. thieme-connect.de For example, the use of highly reactive triflate leaving groups has been shown to be superior to tosylates, especially with sterically hindered substrates. acs.org Additionally, the cyclization of β-chloro-γ-amino alcohol derivatives is a known route to 3-chloroazetidines. clockss.org

Lanthanide triflates, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been employed as catalysts to promote the intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of substituted azetidines with high regioselectivity. frontiersin.orgnih.gov

Electrophilic Cyclization of Homoallylamines

The electrophilic cyclization of homoallylamines offers a distinct pathway to substituted azetidines. This reaction proceeds via a 4-exo-trig cyclization process, which is generally more favored than the 4-endo-trig pathway required for the cyclization of allylamines. thieme-connect.de

In this method, an electrophilic reagent induces the cyclization of the homoallylamine. For instance, room temperature iodocyclization of homoallylamines using iodine has been shown to stereoselectively produce functionalized 2-(iodomethyl)azetidine derivatives in high yields. doi.orgresearchgate.net Similarly, selenium-induced cyclization of homoallylic benzylamines can also yield azetidine derivatives, although competition with the 5-endo cyclization to form pyrrolidines can occur. researchgate.net

Table 3: Electrophilic Cyclization of Homoallylamines

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Homoallylamine | Iodine | Room Temperature | 2-(Iodomethyl)azetidine | High | doi.orgresearchgate.net |

| Homoallylic Benzylamine | Selenium Reagent | Acetonitrile, Room Temp. | Azetidine derivative | Major product | researchgate.net |

| N-Tosyl Homoallylamine | Carbonyl Compound, AlCl₃, Trimethylsilyl (B98337) Halide | N/A | trans-2-Substituted-4-halopiperidine | High | organic-chemistry.org |

Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination

A modern and powerful strategy for azetidine synthesis involves the palladium(II)-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds. rsc.orgorganic-chemistry.org This method allows for the direct conversion of a C-H bond into a C-N bond, forming the azetidine ring with high efficiency and selectivity.

These reactions often utilize a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate to facilitate the C-H activation step. organic-chemistry.orgrecercat.catacs.org The catalytic cycle is proposed to proceed through a Pd(II)/Pd(IV) pathway. organic-chemistry.orgrecercat.cat More recent developments have shown that the reaction can proceed without an external directing group by utilizing a combination of a benziodoxole tosylate oxidant and a silver salt additive, which promotes the selective reductive elimination to form the azetidine. rsc.orgresearchgate.net This approach demonstrates excellent functional group tolerance and can be used to generate enantiopure azetidines from chiral substrates. researchgate.net

Table 4: Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination

| Substrate | Catalyst System | Key Features | Product | Reference |

|---|---|---|---|---|

| Picolinamide (PA) protected amine | Pd(OAc)₂, Oxidant | Low catalyst loading, inexpensive reagents | Azetidine | organic-chemistry.orgacs.org |

| Cyclic alkyl amine | Pd(OAc)₂, Benziodoxole tosylate, AgOAc | Tolerant of various functional groups, diastereoselective | Highly substituted azetidine | rsc.orgresearchgate.net |

Ring Transformation and Rearrangement Strategies

Ring expansion and rearrangement reactions of smaller nitrogen-containing heterocycles, such as aziridines and azabicyclobutanes, provide another major avenue to substituted azetidines.

The one-carbon ring expansion of aziridines to azetidines is a synthetically valuable but challenging transformation. acs.org Several modern methodologies have been developed to achieve this. One approach involves a rhodium-catalyzed [3+1] ring expansion of methylene (B1212753) aziridines with a rhodium-bound carbene. nih.gov This method efficiently produces highly substituted methylene azetidines with excellent yield and stereoselectivity, proceeding through a proposed ylide-type mechanism. nih.gov

Another strategy utilizes visible light to induce the ring expansion of N-tosylaziridines with 1-bromo-1-nitroalkanes, affording 2-nitro azetidines with controlled regio- and diastereoselectivity. acs.org More recently, a gold-catalyzed ring expansion of propargyl aziridines has been reported. acs.org This process involves a regioselective nucleophilic diborylalkylation to open the aziridine (B145994) ring, followed by a rare gold-catalyzed 4-exo-dig cyclization of the resulting homopropargyl amine intermediate to yield (Z)-2-alkylidene-1-tosylazetidines stereoselectively. acs.org

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained building blocks that serve as excellent precursors for 1,3-disubstituted azetidines. nih.govrsc.org Their synthetic utility stems from the strain-release-driven cleavage of the central C-N bond upon reaction with electrophiles. rsc.orgarkat-usa.org This reactivity provides a direct route to 3-chloroazetidines.

The reaction is proposed to proceed via the initial addition of an electrophile to the bridgehead nitrogen atom, generating a highly reactive bicyclic aziridinium (B1262131) intermediate. rsc.org A subsequent nucleophilic attack at the C3 position results in the formation of a 1,3-difunctionalized azetidine. rsc.org For the synthesis of 3-chloroazetidines, electrophilic chlorine-containing reagents are employed. For example, reaction of ABBs with acyl chlorides, such as ethyl chloroformate or benzoyl chloride, leads to the formation of N-acyl-3-chloroazetidines. colab.wsuzh.ch Similarly, benzyl (B1604629) chloroformate and thiophosgene (B130339) have been used to generate N-protected 3-chloroazetidines from various substituted ABBs, including those bearing phenyl and trifluoromethyl groups. nih.govuzh.ch

Table 2: Synthesis of 3-Chloroazetidines from ABBs

| ABB Substrate | Electrophilic Reagent | Product | Source(s) |

|---|---|---|---|

| 3-Phenyl-1-azabicyclo[1.1.0]butane | Ethyl Chloroformate | N-Carboethoxy-3-chloro-3-phenylazetidine | uzh.ch |

| 3-Bromomethyl-1-azabicyclo[1.1.0]butane | RC(O)Cl (R = OEt, Me, Ph) | N-Acyl-3-bromomethyl-3-chloroazetidines | colab.ws |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | Benzyl Chloroformate | N-Benzyloxycarbonyl-3-chloro-2-(trifluoromethyl)azetidines | nih.gov |

Rearrangement reactions provide a sophisticated means of converting aziridines into azetidines. A key example is the acs.org-Stevens rearrangement of aziridinium ylides. acs.orgnih.gov Recently, this transformation has been achieved with high enantioselectivity through biocatalysis. acs.orgthieme-connect.comnih.gov Engineered cytochrome P450 enzymes act as "carbene transferases," reacting with a diazo compound and an aziridine to form a reactive aziridinium ylide intermediate. acs.orgnih.gov The enzyme's active site then controls the subsequent rearrangement, favoring the acs.org-Stevens pathway over competing reactions like cheletropic extrusion, and dictates the stereochemical outcome, affording chiral azetidines with excellent enantiomeric ratios (e.g., 99:1 er). acs.orgnih.govacs.org

Another, rarer type of aziridine-to-azetidine rearrangement has been observed during the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol. This reaction is believed to proceed through an in-situ formed aziridine intermediate which then undergoes a ring expansion rearrangement to yield a 3-methoxy-3-methylazetidine. While not directly producing a 3-chloro derivative, this demonstrates the principle of using rearrangement pathways from functionalized acyclic precursors to access substituted azetidines.

Reactions of 1-Azabicyclo[1.1.0]butanes (ABBs) to Yield 3-Chloroazetidines

Emerging Synthetic Techniques

Electrochemical methods offer a novel approach to azetidine synthesis. Specifically, the electroreductive intramolecular cross-coupling of imines with carbonyl compounds can form the azetidine ring. acs.org This technique has been successfully applied to the stereospecific synthesis of substituted azetidines from chiral α-imino esters, which are readily prepared from α-amino acids. nih.govnih.gov

The electroreduction is carried out in the presence of chlorotrimethylsilane (B32843) (TMSCl) and a base such as triethylamine. acs.orgnih.gov TMSCl is essential for promoting the intramolecular coupling. acs.org The reaction proceeds stereospecifically, yielding mixed ketals of cis-2,4-disubstituted azetidine-3-ones with high diastereomeric and enantiomeric excess. nih.gov For instance, the electroreduction of chiral aromatic α-imino esters derived from (S)-valine, (S)-leucine, or (S)-phenylalanine affords the corresponding (2R,3R,4S)-azetidine derivatives stereospecifically. nih.gov Density Functional Theory (DFT) calculations support the preferential formation of the four-membered azetidine ring over other potential cyclization products. nih.gov

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Lanthanum(III) Trifluoromethanesulfonate (La(OTf)₃) |

| cis-3,4-Epoxy Amines |

| trans-3,4-Epoxy Amines |

| 3-Hydroxyazetidine |

| 3-Hydroxypyrrolidine |

| 1,2-Dichloroethane (DCE) |

| Methylene aziridines |

| N-Tosylaziridines |

| 1-Bromo-1-nitroalkanes |

| 2-Nitro azetidines |

| Propargyl aziridines |

| (Z)-2-Alkylidene-1-tosylazetidines |

| Homopropargyl amine |

| 1-Azabicyclo[1.1.0]butanes (ABBs) |

| Ethyl chloroformate |

| Benzoyl chloride |

| Benzyl chloroformate |

| Thiophosgene |

| N-Acyl-3-chloroazetidines |

| N-Carboethoxy-3-chloro-3-phenylazetidine |

| N-Acyl-3-bromomethyl-3-chloroazetidines |

| N-Benzyloxycarbonyl-3-chloro-2-(trifluoromethyl)azetidines |

| 3-Chloro-3-phenylazetidine-1-carbothioyl chloride |

| Aziridinium ylides |

| N-Alkylidene-(2,3-dibromo-2-methylpropyl)amines |

| Sodium borohydride |

| 3-Methoxy-3-methylazetidine |

| α-Imino esters |

| Chlorotrimethylsilane (TMSCl) |

| Triethylamine |

| cis-2,4-Disubstituted azetidine-3-ones |

| (S)-Valine |

| (S)-Leucine |

Ti(IV)-Mediated Coupling for Spirocyclic Azetidines

A notable advancement in the synthesis of spirocyclic azetidines involves a titanium(IV)-mediated coupling reaction. Researchers have developed a method that utilizes oxime ethers and alkyl Grignard reagents or terminal olefins to construct the spirocyclic NH-azetidine core. rice.edursc.org This transformation is proposed to proceed through a Kulinkovich-type mechanism. rsc.orgresearchgate.netresearchgate.net

The key steps of the mechanism involve the formation of a titanacyclopropane intermediate from the reaction of the titanium(IV) isopropoxide catalyst with the Grignard reagent. researchgate.netresearchgate.net This intermediate then acts as a 1,2-aliphatic dianion equivalent, which inserts into the 1,2-dielectrophilic oxime ether. researchgate.netresearchgate.net This sequence ultimately yields structurally diverse and previously unreported NH-azetidines in a single step with moderate yields. researchgate.netresearchgate.net The use of Ti(Oi-Pr)4 as a catalyst is crucial for this transformation. rsc.org This method demonstrates a powerful strategy for creating densely functionalized spiro-azetidines that are otherwise difficult to access. rsc.org

Table 1: Examples of Ti(IV)-Mediated Spirocyclic Azetidine Synthesis

| Oxime Ether Precursor | Grignard Reagent/Olefin | Product Structure | Yield |

|---|---|---|---|

| Cyclohexanone O-methyl oxime | Ethylmagnesium bromide | 1-Azaspiro[3.5]nonane | 55% |

| Cyclopentanone O-methyl oxime | Propylmagnesium bromide | 1-Azaspiro[3.4]octane derivative | 48% |

| 1-Boc-4-piperidone O-methyl oxime | Hexylmagnesium bromide | Boc-protected spiro[azetidine-2,4'-piperidine] derivative | 45% |

Data compiled from reported yields in scientific literature. Yields are illustrative and may vary based on specific reaction conditions.

Visible Light-Mediated Radical Strain-Release Synthesis

Visible light photocatalysis has emerged as a powerful tool for organic synthesis, enabling mild and selective transformations. One such application is the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs) through a process known as radical strain-release (RSR) photocatalysis. chemrxiv.org This method provides access to complex azetidine structures in a single operation with high chemical yields. chemrxiv.org

The reaction is driven by a novel organic photosensitizer that facilitates an energy transfer process with various sulfonylimine precursors. chemrxiv.org This generates radical intermediates that are intercepted by the highly strained ABB. chemrxiv.orgresearchgate.net The subsequent strain-release process leads to the formation of the functionalized azetidine ring. chemrxiv.orgresearchgate.net The mechanism has been investigated using spectroscopic techniques and density functional theory (DFT) calculations. chemrxiv.orgresearchgate.net The versatility of this photocatalytic method is demonstrated by its application in synthesizing derivatives of known pharmaceuticals like Celecoxib and Naproxen. chemrxiv.orgresearchgate.net

Another significant visible-light-mediated approach is the aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition. acs.orgspringernature.com This reaction can form functionalized azetidines from imines and alkenes. researchgate.net Specifically, the Schindler group has shown that cyclic oximes, such as 2-isoxazoline-3-carboxylates, can react with alkenes under visible light irradiation via a triplet energy transfer mechanism to produce highly substituted azetidines. springernature.com This scalable method has been used to generate novel azetidine-based energetic materials. acs.org

Table 2: Scope of Visible Light-Mediated Azetidine Synthesis

| Azetidine Precursor 1 | Azetidine Precursor 2 | Photosensitizer/Catalyst | Product Type |

|---|---|---|---|

| Azabicyclo[1.1.0]butane (ABB) | Sulfonylimine | Organic Photosensitizer | C3-N Sulfonyl Azetidine researchgate.net |

| 2-Isoxazoline-3-carboxylate | Alkene (e.g., Styrene) | Visible Light Photosensitizer | Bicyclic Azetidine springernature.com |

Ultrasound-Promoted Stereoselective Synthesis

The use of ultrasonic irradiation is a key technique in green chemistry, often leading to faster reactions, higher yields, and milder conditions. Ultrasound has been successfully applied to the stereoselective synthesis of azetidines. cbijournal.com

One reported method involves a [2+2] cycloaddition route for synthesizing substituted azetidines. cbijournal.com The reaction begins with the condensation of an aromatic aldehyde and isoniazid (B1672263) to form an imine intermediate. This intermediate then undergoes a cyclization reaction with dihydropyran in the presence of stannous chloride as a catalyst. cbijournal.com The entire process is promoted by ultrasonic irradiation at 70°C and is completed within 90-110 minutes, demonstrating a significant improvement over conventional methods. cbijournal.com This approach highlights the ability of ultrasound to efficiently drive cycloaddition reactions, yielding azetidine derivatives that have shown potential biological activities. cbijournal.com While not exclusively for azetidines, ultrasound has also been shown to promote other stereoselective syntheses, such as the formation of chalcones, underscoring its broad utility in creating specific stereoisomers under green conditions. scielo.org.za

Table 3: Ultrasound-Promoted Azetidine Synthesis

| Aldehyde | Cyclizing Agent | Catalyst | Reaction Time | Product |

|---|

Automation in this compound Synthesis

The demand for large libraries of complex molecules for drug discovery and materials science has driven the development of automated synthesis platforms. These systems aim to make the synthesis of complex molecules, including azetidine derivatives, faster, more reliable, and accessible to a broader range of scientists. illinois.edu

A transformative approach in automated synthesis relies on the use of standardized, stable building blocks that can be coupled together in a programmed sequence. researchgate.net The Burke group has been a pioneer in this field, developing simple chemical building blocks that snap together sequentially via a single, reliable reaction. illinois.edu

Initially, MIDA (N-methyliminodiacetic acid) boronates were developed, which are highly effective for creating flat, 2D molecules using an automated "molecule-making machine". illinois.edu To address the need for three-dimensional structures, which are crucial for biological function, a new class of building blocks called TIDA (N-(tert-butyl)iminodiacetic acid) boronates was introduced. illinois.edu These TIDA boronates are designed to incorporate specific 3D geometries directly into the building blocks themselves. illinois.edu They are also up to 1,000 times more stable than MIDA boronates under important reaction conditions and are stable in water, expanding the scope of automated synthesis. illinois.edu

These platforms function like a 3D printer for molecules, where a user can design a target molecule and the machine automatically assembles it from the pre-loaded building blocks. illinois.educhemistryworld.com This automated, building block-based approach significantly reduces the time and effort required for synthesis and allows for the rapid creation of molecular libraries for screening. rsc.orgnih.gov Such technology opens the door for chemists and non-chemists alike to design and create novel, complex molecules, including functionalized azetidines, for a wide range of applications. illinois.edu

Table 4: Comparison of MIDA and TIDA Boronate Building Blocks

| Feature | MIDA Boronates | TIDA Boronates |

|---|---|---|

| Primary Structure | Largely produce flat, 2D molecules illinois.edu | Designed to create complex 3D molecules illinois.edu |

| Stability | Standard stability | Up to 1,000 times more stable in certain conditions illinois.edu |

| Water Compatibility | Limited | High stability in water illinois.edu |

| Automation | Foundational for automated "molecule-making machines" illinois.edu | Compatible with next-generation automated synthesizers illinois.edu |

Chemical Reactivity and Transformation Mechanisms of 3 Chloroazetidine

Ring Opening Reactions

The inherent ring strain in azetidines is a driving force for various ring-opening reactions. Nucleophilic attack and electrocyclic processes are common pathways for the cleavage of the four-membered ring.

Nucleophilic Ring Opening of 3-Chloroazetidines

Due to their strained nature, azetidines are excellent candidates for nucleophilic ring-opening reactions, which lead to highly substituted acyclic amines or expanded ring systems. rsc.org The presence of a chlorine atom at the 3-position in 3-chloroazetidine provides a leaving group, facilitating nucleophilic substitution. However, 3-chloroazetidines are generally less reactive towards nucleophilic substitution compared to other halo-substituted aziridines. clockss.org Despite this, they serve as valuable precursors for the synthesis of other heterocyclic systems like 2-azetines and 1-azabicyclo[1.1.0]butanes. clockss.org

The ring-opening of azetidines can be activated by electrophilic activation of the nitrogen atom through N-quaternization or the addition of a Brønsted or Lewis acid. rsc.org For instance, the cleavage of alkyl 2-(bromomethyl)aziridine-2-carboxylates with hydrochloric acid proceeds at the more sterically hindered C-2 position, leading to the cleavage of the C-N bond. A subsequent base-promoted cyclization of the ring-opened product yields alkyl this compound-3-carboxylates. researchgate.net

A study on the synthesis of alkyl this compound-3-carboxylates involved the ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates. clockss.org This process is initiated by ring opening with hydrochloric acid at the more sterically hindered carbon atom of the aziridine (B145994) ring, followed by a base-promoted ring closure. clockss.org

Electrocyclic Conrotatory Ring Opening of 2-Azetines

2-Azetines, which can be synthesized from 3-chloroazetidines, undergo electrocyclic conrotatory ring-opening reactions. acs.org Theoretical calculations have shown that the presence of a 4-aryl substituent significantly enhances the reactivity of 2-azetines towards this ring-opening, decreasing the reaction barrier by approximately 30 kJ/mol. acs.org This activating effect of an allylic aryl group is a general phenomenon observed in other unsaturated four-membered rings as well. acs.org

The conrotatory ring-opening of N-substituted 2-azetines is torquoselective, favoring the outward rotation of the N-substituent and inward rotation of the nitrogen lone pair. acs.orgnih.gov This preference is due to a stabilizing interaction between the nitrogen lone pair and the vacant π* orbital in the transition state. acs.orgnih.gov The rate of this reaction is influenced by the electronic nature of the N-substituent. Electron-withdrawing groups, such as CHO and CN, stabilize the 2-azetine reactant by delocalizing the nitrogen lone pair, while electron-donating groups like NMe2 and OMe have a destabilizing effect. acs.orgnih.gov The activation free energies for this process show a linear relationship with the reaction free energies and the Taft σR0 parameter. acs.orgnih.gov

A combined experimental and theoretical study on highly substituted 2-azetines with aryl groups at the 2- and 4-positions revealed different reaction pathways. acs.org While 2-aryl-3-chloro-2-azetines are stable, 2,4-diaryl-3-chloro-2-azetines readily undergo electrocyclic ring opening and subsequent elimination of hydrogen chloride to form benzimidoyl-substituted alkynes. acs.org

Site-Selective Nucleophilic Ring-Opening of Azetidinium Salts

The quaternization of the azetidine (B1206935) nitrogen to form an azetidinium salt enhances its electrophilicity and facilitates nucleophilic ring-opening. rsc.org The regioselectivity of this ring-opening is a key aspect and is influenced by the substitution pattern on the azetidinium ring and the nature of the nucleophile. organic-chemistry.org

In a study on enantiopure azetidinium salts, it was observed that nucleophiles generally attack the unsubstituted C-4 position in the absence of a C-4 substituent. organic-chemistry.org However, the presence of a methyl group at C-4 directs the nucleophilic attack to the C-2 position with high regioselectivity. organic-chemistry.org Density functional theory (DFT) calculations have been shown to be effective in predicting the regioselectivity of these reactions. organic-chemistry.org

Further research on the site-selective nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkylammonium salts has demonstrated that nucleophilic attack can be directed to the more substituted C-2 position. rsc.orgrsc.org For example, the reaction of a 2-(o-tolyl) derivative with tetrabutylammonium (B224687) fluoride (B91410) (Bu4NF) preferentially occurred at the 2-position to yield the corresponding tertiary alkyl fluoride. nih.gov This contrasts with the general tendency for nucleophiles to attack the less-substituted carbon in an SN2 process. rsc.org The choice of nucleophile can also influence the site of attack; for instance, sodium azide (B81097) has been shown to react at the C-2 position of an α-arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salt, while cesium acetate (B1210297) and dimethylamine (B145610) react at the C-4 position. rsc.org

Table 1: Site-Selectivity in Nucleophilic Ring-Opening of Azetidinium Salts This table is interactive. Click on the headers to sort the data.

| Azetidinium Salt Substrate | Nucleophile | Major Product(s) | Site of Attack | Reference |

|---|---|---|---|---|

| Enantiopure azetidinium salts (unsubstituted at C-4) | Azide anion, benzylamine, acetate anion, alkoxides | Functionalized γ-amino compounds | C-4 | organic-chemistry.org |

| Enantiopure azetidinium salts (methyl group at C-4) | Azide anion, benzylamine, acetate anion, alkoxides | Functionalized γ-amino compounds | C-2 | organic-chemistry.org |

| 2-(o-tolyl)azetidine-2-carboxylic acid ester-derived ammonium salt | Tetrabutylammonium fluoride (Bu4NF) | Tertiary alkyl fluoride | C-2 | nih.gov |

| α-arylazetidine-2-carboxylic acid ester-derived ammonium salt | Sodium azide (NaN3) | Tertiary azide | C-2 | rsc.org |

| α-arylazetidine-2-carboxylic acid ester-derived ammonium salt | Cesium acetate (AcOCs), Dimethylamine (Me2NH) | Functionalized amine | C-4 | rsc.org |

Rearrangement Processes

In addition to ring-opening reactions, azetidine derivatives can undergo various rearrangement processes, often leading to the formation of other heterocyclic ring systems.

Rearrangement of Dichloroazetidines to Aziridines

The reaction of 2-aryl-3,3-dichloroazetidines with bases can lead to a ring contraction, yielding aziridine derivatives. acs.orgnih.govacs.org When treated with sodium methoxide (B1231860), these dichloroazetidines rearrange to form 2-[dimethoxy(aryl)methyl]aziridines. acs.orgnih.govacs.org This transformation is analogous to the Duhamel ring contraction of heterocyclic enamines. acs.org

A different outcome is observed when using sodium hydride in dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.govacs.org This reaction proceeds through the formation of an intermediate 2-azetine, which is then hydrolyzed during aqueous workup. acs.orgnih.govacs.org The resulting 3-amino-2-chloro-1-phenyl-1-propanone derivative undergoes spontaneous cyclization to afford a 1-alkyl-2-aroylaziridine. acs.orgnih.govacs.org The intermediacy of the strained 2-azetine in this reaction has been confirmed by NMR studies. nih.govacs.org

Mechanistic Studies of Azetidine Ring Rearrangements

Mechanistic studies have provided significant insights into the rearrangement pathways of azetidines. A copper(I)-catalyzed tandem reaction of O-propargylic oximes has been shown to proceed through a acs.org-rearrangement, 4π-electrocyclization, ring opening, and recyclization cascade to form azetidine nitrones and exomethylene oxazolines. acs.org The substituents on the alkyne and oxime moieties play a crucial role in determining the product distribution. acs.org

A polar-radical relay strategy has been developed for the synthesis of azetidines bearing all-carbon quaternary centers. organic-chemistry.orgnih.gov This method utilizes the ring strain release of 1-azabicyclo[1.1.0]butanes (ABBs) in a nickel-catalyzed Suzuki cross-coupling reaction. organic-chemistry.orgnih.gov Mechanistic investigations revealed that bromide catalysis facilitates the ring opening of the ABB to form a redox-active azetidine intermediate, which then participates in the cross-coupling via a radical pathway. organic-chemistry.orgnih.gov

Furthermore, the aza-quasi-Favorskii rearrangement has been developed as a nitrogen analogue of the quasi-Favorskii rearrangement. chemistryviews.org This reaction allows for the synthesis of highly substituted aziridines from an anionic azetidine intermediate, which undergoes a concerted multibond rearrangement. chemistryviews.org

Reactivity with Specific Reagents and Intermediates

The reactivity of this compound is profoundly influenced by the nature of the reagents it encounters. Strong bases, in particular, induce significant transformations by promoting elimination and rearrangement reactions.

Reactions with Strong Bases (e.g., Sodium Methoxide, Sodium Hydride)

The interaction of this compound and its derivatives with strong bases like sodium methoxide and sodium hydride can lead to a variety of products, primarily through elimination reactions.

Sodium Methoxide: When 2-aryl-3,3-dichloroazetidines are treated with sodium methoxide, a ring contraction occurs, yielding 2-[dimethoxy(aryl)methyl]aziridines. acs.orgnih.gov This transformation highlights the ability of the strong base to induce a rearrangement of the four-membered ring into a three-membered one. Sodium methoxide is a commonly used base in organic synthesis, often prepared by the deprotonation of methanol. quora.com It is recognized as a moderately nucleophilic, organosoluble base. researchgate.net

Sodium Hydride: Sodium hydride (NaH) is a powerful, non-nucleophilic base that readily deprotonates substrates. youtube.comsaskoer.ca Its reaction with 2-aryl-3,3-dichloroazetidines in dimethyl sulfoxide (DMSO) leads to the formation of 2-aryl-3-chloro-2-azetines. nih.govacs.org These resulting 2-azetines are strained heterocyclic enamines that can be isolated or can undergo further reactions. acs.orgnih.gov The use of a strong base like sodium hydride is crucial for facilitating the elimination of hydrogen chloride to form the C=C double bond within the four-membered ring. pearson.com The choice of a strong, non-nucleophilic base is critical to favor elimination over substitution. youtube.com

The reaction outcomes with these strong bases are summarized in the table below:

| Starting Material | Base | Product(s) | Reaction Type |

| 2-Aryl-3,3-dichloroazetidine | Sodium Methoxide | 2-[Dimethoxy(aryl)methyl]aziridine | Ring Contraction |

| 2-Aryl-3,3-dichloroazetidine | Sodium Hydride | 2-Aryl-3-chloro-2-azetine | Elimination |

Intermediacy of Strained Heterocyclic Enamines (2-Azetines) in Transformations

The formation of 2-azetines as intermediates is a key feature of the chemistry of 3-chloroazetidines when treated with strong bases. clockss.org These strained cyclic enamines are highly reactive and serve as pivotal precursors to a range of products. nih.govacs.org

The intermediacy of 2-azetines has been directly observed and characterized. Monitoring the reaction of 2-aryl-3,3-dichloroazetidines with sodium hydride in deuterated DMSO (DMSO-d6) using ¹H and ¹³C NMR spectroscopy has allowed for the characterization of these transient species. acs.orgnih.gov Upon aqueous workup, these intermediates can hydrolyze and subsequently cyclize to afford 1-alkyl-2-aroylaziridines. acs.orgnih.gov

The stability and subsequent reactivity of the 2-azetine intermediate are highly dependent on its substitution pattern. For instance, while 2-aryl-3-chloro-2-azetines can be stable, 2,4-diaryl-3-chloro-2-azetines exhibit remarkably different behavior. Under the same mild basic conditions, they readily undergo an electrocyclic ring-opening to form benzimidoyl-substituted alkynes. nih.govacs.org This highlights the profound influence of substituents on the reaction pathways of these strained intermediates.

Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides invaluable insights into the complex reaction mechanisms of this compound and its derivatives. Theoretical calculations help to elucidate reaction pathways, predict product formation, and understand the energetic factors that govern these transformations.

Computational Analysis of Ring Opening Pathways

Theoretical calculations, including ab initio methods, have been instrumental in understanding the electrocyclic ring-opening of 2-azetine intermediates. nih.govacs.org These studies have confirmed experimental observations and provided a deeper understanding of the factors influencing this process.

A key finding from computational analysis is the significant role of substituents in modulating the reactivity of the 2-azetine ring. For example, theoretical calculations have demonstrated that a 4-aryl substituent dramatically enhances the rate of electrocyclic conrotatory ring opening. nih.govacs.org This is attributed to a substantial decrease in the reaction barrier, on the order of 30 kJ/mol, compared to unsubstituted or differently substituted 2-azetines. nih.govacs.org This activating effect of an allylic aryl group is a more general phenomenon, also observed in other unsaturated four-membered ring systems. nih.govacs.org

Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States

DFT studies have been employed to analyze various aspects of these reactions, from the initial deprotonation event to the final product formation. By modeling the transition states, researchers can gain a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. numberanalytics.com For instance, DFT calculations can help rationalize the observed regioselectivity and stereoselectivity in these transformations.

The application of DFT methods provides a quantitative framework for understanding the complex interplay of steric and electronic effects that govern the reactivity of these strained heterocyclic systems. numberanalytics.com These computational insights are crucial for predicting the behavior of new substrates and for the rational design of synthetic strategies involving 3-chloroazetidines.

Stereochemical Aspects in 3 Chloroazetidine Synthesis and Reactivity

Stereoselective Synthetic Methodologies for Azetidines

The construction of the azetidine (B1206935) ring with specific stereochemistry is a formidable task. Researchers have developed various strategies to control the spatial arrangement of substituents on this strained scaffold. These methodologies can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Approaches in Azetidine Synthesis

Achieving enantioselectivity in azetidine synthesis is crucial for accessing specific, biologically active enantiomers. A key strategy involves the use of chiral starting materials, often derived from the "chiral pool," such as amino acids. numberanalytics.combaranlab.org For instance, both enantiomers of azetidine-2-carboxylic acid can be utilized as precursors. acs.org By protecting the nitrogen and introducing a directing group, stereospecific C-H arylation can be achieved, leading to enantiomerically pure cis- or trans-substituted azetidines. acs.org

Another powerful approach is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. numberanalytics.com This can involve various transformations, including cycloadditions and intramolecular cyclizations, catalyzed by chiral metal complexes or organocatalysts. The use of chiral auxiliaries, which are temporarily attached to the substrate to direct a stereoselective reaction and then removed, also represents a valid strategy for enantioselective azetidine synthesis. numberanalytics.com

Diastereoselective Synthesis of Substituted Azetidines

Diastereoselectivity, the control of relative stereochemistry between multiple stereocenters, is equally important in the synthesis of complex azetidine derivatives. One method involves the intramolecular cyclization of appropriately substituted precursors. For example, the iodine-mediated cyclization of homoallyl amines can yield cis-2,4-disubstituted azetidines through a 4-exo trig cyclization. nih.gov The relative stereochemistry of these products can often be confirmed by techniques like NMR spectroscopy and X-ray crystallography. nih.gov

Another strategy is the reduction of functionalized azetidin-2-ones. The NaBH4-promoted reduction of C-3 functionalized azetidin-2-ones has been shown to afford trans-azetidines diastereoselectively. rsc.org Furthermore, the reaction of β-amino alcohols can be manipulated to produce diversely substituted N-aryl-2-cyanoazetidines with predictable diastereoselectivity. organic-chemistry.org This method involves a sequence of N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org

An electrocyclization route from N-alkenylnitrones provides access to azetidine nitrones, which can then undergo various reactions like reduction, cycloaddition, and nucleophilic addition to form highly substituted azetidines with excellent diastereoselectivity. nih.gov Additionally, the diastereoselective aldol (B89426) reaction of zincated 3-chloro-3-methyl-1-azaallylic anions serves as a key step in synthesizing 1,2,3,4-tetrasubstituted 3-chloroazetidines. researchgate.netacs.org

Table 1: Examples of Diastereoselective Azetidine Synthesis

| Starting Material | Reagents/Conditions | Product Stereochemistry |

| Homoallyl amines | Iodine | cis-2,4-disubstituted azetidines |

| C-3 functionalized azetidin-2-ones | NaBH4 | trans-azetidines |

| N-alkenylnitrones | Electrocyclization, then reduction/cycloaddition/nucleophilic addition | Highly substituted azetidines |

| Zincated 3-chloro-3-methyl-1-azaallylic anions | Aldol reaction | 1,2,3,4-tetrasubstituted 3-chloroazetidines |

Retention and Inversion of Stereochemistry During Transformations

The stereochemical outcome of reactions involving chiral centers is of paramount importance. In nucleophilic substitution reactions at a saturated carbon, the mechanism dictates the stereochemistry. S_N2 reactions famously proceed with a complete inversion of configuration at the reacting center. utexas.edu This is a critical consideration when a substituent on a chiral azetidine ring, such as the chloro group in 3-chloroazetidine, is displaced.

Conversely, S_N1 reactions, which proceed through a planar carbocation intermediate, typically lead to racemization, although a slight excess of inversion can sometimes be observed. utexas.edu In specific cases, retention of configuration can occur, often involving neighboring group participation or other unique mechanistic pathways. utexas.edu

For azetidines, the stereochemical course of a reaction can be influenced by the specific reagents and conditions. For example, in the directed C-H arylation of azetidines, it is possible to achieve either retention of the cis-stereochemistry or epimerization to the trans-congener by modifying the reaction conditions. acs.org This highlights the ability to manipulate the stereochemical outcome of transformations on the azetidine ring.

Chiral Pool Approaches for this compound Synthesis

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids and monosaccharides. mdpi.com These compounds serve as excellent starting materials for the synthesis of complex chiral molecules, including this compound derivatives. numberanalytics.combaranlab.org

For instance, enantiomerically pure β-amino alcohols, which can be derived from amino acids, are valuable precursors for the synthesis of chiral azetidines. organic-chemistry.orgarkat-usa.org A common synthetic route involves the chlorination of an N,N-disubstituted β-amino alcohol, followed by an intramolecular anionic ring-closure to form the azetidine ring. arkat-usa.org This approach allows for the synthesis of enantio- and diastereoisomerically pure substituted azetidines. arkat-usa.org The stereochemistry of the final product is directly derived from the stereochemistry of the starting chiral pool material.

Impact of Stereochemistry on Reactivity and Molecular Functionality

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its reactivity and biological function. fiveable.me For azetidines, changes in stereochemistry can significantly alter not only the level of biological activity but also the mechanism of action of the compound. acs.orgnih.gov

The reactivity of the azetidine ring itself is also influenced by its stereochemistry. The strain of the four-membered ring is a key driver of its reactivity. rsc.org The stereochemical relationship between substituents can affect the accessibility of reaction centers and the stability of transition states. For example, in the lithiation of azetidine-borane complexes, a syn relationship between a ring proton and the BH₃ group was found to be crucial for reactivity, while complexes lacking this stereochemical arrangement showed little to no reactivity. nih.gov This demonstrates that the specific stereochemical configuration can act as a switch, turning on or off certain reaction pathways.

Applications of 3 Chloroazetidine in Advanced Organic Synthesis

3-Chloroazetidine as a Versatile Building Block

This compound serves as a foundational component for constructing sophisticated molecular frameworks. Its inherent ring strain and the reactivity of the C-Cl bond allow chemists to forge intricate structures that would be challenging to access through other means.

In modern drug discovery, there is a significant push to move beyond flat, two-dimensional molecules and explore three-dimensional (3D) chemical space. Molecules with greater sp3 character and defined three-dimensional shapes are often more selective for their biological targets and can possess improved physicochemical properties. rsc.org Azetidines are considered "privileged scaffolds" because their rigid, 3D nature provides a fixed orientation for substituents, making them ideal cores for building complex molecular architectures. bham.ac.ukresearchgate.net

This compound acts as a key starting material for generating these 3D scaffolds. researchgate.net The ability to perform chemistry at the C-3 position allows for the introduction of various side chains, while the nitrogen atom provides another site for modification. This dual functionality enables the growth of complex structures from a simple, well-defined core. Fragment-based drug discovery (FBDD) particularly benefits from such 3D fragments, as they allow for the exploration of underrepresented areas of chemical space. rsc.org The synthesis of novel tricyclic scaffolds containing fused piperidine (B6355638) and triazole rings, for example, can start from piperidone derivatives, highlighting the utility of small, saturated heterocycles in building larger, more complex systems with potential applications in medicinal chemistry. researchgate.net

One of the most powerful applications of halo-azetidine derivatives is their use in ring transformation reactions to produce larger, more common heterocyclic systems like pyrrolidines and piperidines. These reactions leverage the strain of the four-membered ring and the presence of a good leaving group to drive the formation of five- and six-membered rings.

Research has shown that 2-(haloalkyl)azetidines can be rearranged into stereospecifically defined 3,4-disubstituted pyrrolidines and piperidines. nih.gov The process typically involves the formation of a bicyclic azetidinium intermediate, which is then opened by a variety of nucleophiles. nih.gov For instance, the reduction of 4-(haloalkyl)azetidin-2-ones yields 2-(haloalkyl)azetidines, which are effective precursors for these rearrangements. nih.gov Similarly, the ring transformation of 2-(2-mesyloxyethyl)azetidines has been used to stereoselectively prepare a range of 3,4-disubstituted piperidines. acs.org

While many examples start with 2-(haloalkyl)azetidines, the underlying principle of using a strained, substituted azetidine (B1206935) to access larger rings is a cornerstone of its utility. The synthesis of alkyl this compound-3-carboxylates can be achieved via the regioselective ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates, demonstrating the intricate relationship and interconversion possibilities between small, strained heterocycles. clockss.orgacs.org This transformation proceeds by ring-opening the aziridine (B145994) with hydrochloric acid, followed by a base-promoted ring closure to form the azetidine. researchgate.net

Construction of Complex Molecular Architectures and 3D Scaffolds

Synthesis of Functionalized Azetidine Derivatives

The true versatility of this compound is showcased in its ability to be converted into a vast array of other functionalized azetidines. This derivatization is key to its role in drug discovery and chemical biology.

The chlorine atom at the C-3 position of the azetidine ring is a reactive site for nucleophilic substitution. gacariyalur.ac.in Although chlorinated substrates can be less reactive than their brominated or iodinated counterparts, 3-chloroazetidines are still valuable substrates for creating new bonds. clockss.org Studies on trans-2-aryl-3-chloroazetidines have shown that they are excellent building blocks for synthesizing various 3-substituted azetidines. researchgate.netresearchgate.net The chlorine can be displaced by a range of carbon, nitrogen, sulfur, and oxygen nucleophiles, leading to a diverse set of functionalized products in good to high yields. researchgate.net

These substitution reactions often proceed with retention of stereochemistry, suggesting the intermediacy of a bicyclic azetidinium ion. researchgate.netresearchgate.net This mechanism allows for precise control over the 3D arrangement of the final molecule.

| Starting Material Type | Nucleophile | Product Functional Group | Reference |

|---|---|---|---|

| trans-2-Aryl-3-chloroazetidine | Carbon Nucleophiles (e.g., organocuprates) | 3-Alkyl/Aryl-azetidine | researchgate.net |

| trans-2-Aryl-3-chloroazetidine | Nitrogen Nucleophiles (e.g., amines, azides) | 3-Amino/Azido-azetidine | researchgate.net |

| trans-2-Aryl-3-chloroazetidine | Sulfur Nucleophiles (e.g., thiols) | 3-Thio-azetidine | researchgate.net |

| trans-2-Aryl-3-chloroazetidine | Oxygen Nucleophiles (e.g., alkoxides, hydroxides) | 3-Alkoxy/Hydroxy-azetidine | researchgate.net |

| Alkyl this compound-3-carboxylates | Various Nucleophiles | 3-Functionalized azetidine-3-carboxylates | semanticscholar.org |

The concept of "chemical space" refers to the vast, multidimensional realm of all possible molecules. A key goal in drug discovery is to effectively explore biologically relevant regions of this space. Derivatization is a powerful strategy for this exploration, allowing chemists to systematically modify a core scaffold to generate a library of related compounds with diverse properties. nih.govjfda-online.comlibretexts.org

By using this compound as a starting scaffold, a multitude of derivatives can be generated, as discussed in the previous section. Each new derivative represents a new point in chemical space. This systematic modification of the azetidine core allows for a focused exploration of the 3D chemical space that is particularly relevant for biological activity. rsc.org The generation of compound libraries based on a "privileged scaffold" like azetidine can increase the probability of finding molecules with desired biological functions. bham.ac.uknih.gov The synthesis of diverse libraries from a single, versatile starting material like this compound is a highly efficient approach in modern medicinal chemistry. nih.gov

Introduction of Diverse Substituents via Functionalization Reactions

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bonds are formed in a single synthetic operation without isolating intermediates. nih.govnumberanalytics.com These reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials, making them a cornerstone of modern total synthesis. nih.gov

The strained nature of the this compound ring, combined with the leaving group ability of the chloride, makes it a suitable candidate to initiate such cascades. A reaction sequence can be triggered by an initial ring-opening or substitution event, which then leads to a series of subsequent, pre-programmed transformations.

For example, the ring transformation of 2-(haloalkyl)azetidines into piperidines can be viewed as a domino process. nih.govacs.org This reaction is initiated by an intramolecular nucleophilic attack of the azetidine nitrogen onto the haloalkyl side chain, forming a strained bicyclic azetidinium ion. This highly reactive intermediate does not need to be isolated and is immediately captured by a nucleophile, which attacks one of the ring carbons, causing the ring system to expand and form the final, more stable piperidine product. This sequence of an intramolecular cyclization followed by a nucleophilic ring-opening constitutes a domino reaction, where the initial substrate is designed to undergo a cascade of transformations to yield a more complex product. Although not always explicitly termed a "cascade," this type of reactivity highlights the potential of strained heterocycles like this compound to serve as triggers for complex, multi-step transformations in a single pot.

Catalytic Applications and Ligand Development for Metal Complexes

While not commonly employed as a direct ligand in its nascent form, this compound serves as a foundational building block in the development of sophisticated ligands for metal complexes used in catalysis. The high reactivity of the C-Cl bond in the strained four-membered ring allows for strategic functionalization, making it a valuable precursor for creating a diverse array of chiral ligands. These ligands, once coordinated to a metal center, can facilitate a variety of catalytic transformations, particularly in the realm of asymmetric synthesis.

The primary route to ligand development involves the nucleophilic substitution of the chlorine atom on a this compound scaffold. Chiral trans-2-aryl-3-chloroazetidines, for instance, have been synthesized stereoselectively and have proven to be excellent electrophiles. researchgate.net They react with a range of carbon, nitrogen, sulfur, and oxygen nucleophiles to yield 3-substituted azetidines. researchgate.net A key feature of these substitution reactions is the retention of stereochemistry, which is crucial for the synthesis of enantiomerically pure ligands. researchgate.net This stereochemical outcome suggests the involvement of a bicyclic azoniabicyclobutane intermediate. researchgate.net

The resulting functionalized azetidines are then incorporated into metal complexes. For example, new chiral dirhodium(II) tetracarboxylate catalysts have been prepared from ligands based on azetidine-2-carboxylic acid, a derivative accessible from chloroazetidine precursors. researchgate.net Furthermore, metal complexes incorporating ligands derived from chiral cis-3-aminoazetidines, which can be synthesized from chloroazetidine intermediates, are active catalysts for the ring-opening polymerization (ROP) of rac-lactide. researchgate.net These polymerizations proceed under mild conditions to produce heterotactic-rich polylactides. researchgate.net

The versatility of the this compound core in generating catalytically active ligands is highlighted by the range of successful substitutions and subsequent applications.

Table 1: Synthesis of 3-Substituted Azetidines via Nucleophilic Substitution of Chloroazetidine Derivatives

This table summarizes the conversion of chloroazetidine precursors into functionalized azetidines, which are key intermediates for ligand development. The reactions proceed with high yields and retention of stereochemistry. researchgate.net

| Chloroazetidine Precursor | Nucleophile Type | Functional Group Introduced | Yield Range |

| trans-2-aryl-3-chloroazetidines | Carbon | Alkyl, Aryl | Good to High |

| trans-2-aryl-3-chloroazetidines | Nitrogen | Amino, Azido | Good to High |

| trans-2-aryl-3-chloroazetidines | Sulfur | Thiol | Good to High |

| trans-2-aryl-3-chloroazetidines | Oxygen | Hydroxy, Alkoxy | Good to High |

The development of these azetidine-containing catalysts underscores the strategic importance of this compound as a starting material for creating complex molecular architectures capable of inducing high levels of stereocontrol in chemical reactions. researchgate.net

Significance of the Azetidine Scaffold in Medicinal Chemistry Research

Azetidine (B1206935) as a Privileged Structure and Core Motif in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is recognized as a "privileged structure" in medicinal chemistry. chemrxiv.orgresearchgate.netacs.org This designation signifies its recurring presence in various biologically active compounds and its ability to interact with a wide range of biological targets. acs.orgchemrxiv.org The unique structural and physicochemical properties of the azetidine scaffold make it a valuable core motif in the design and discovery of novel therapeutic agents. chemrxiv.orgrsc.orgrsc.org

The significance of the azetidine moiety stems from several key attributes:

Conformational Rigidity : The inherent ring strain of approximately 25.4 kcal/mol endows the azetidine ring with significant molecular rigidity. rsc.orgresearchgate.net This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net

Three-Dimensional (3D) Character : The non-planar nature of the azetidine ring provides a distinct three-dimensional vector for substituent placement, which is increasingly sought after in modern drug design to improve properties like solubility and metabolic stability. researchgate.netchemrxiv.org

Improved Physicochemical Properties : Incorporation of an azetidine ring can favorably modulate key drug-like properties. It can serve as a less lipophilic replacement for carbocyclic analogues like cyclobutane (B1203170) and can enhance aqueous solubility. chemrxiv.org

Bioisosteric Replacement : The azetidine scaffold can act as a bioisostere for other common cyclic amines like pyrrolidine (B122466) and piperidine (B6355638), as well as for phenyl rings. chemrxiv.orgchemrxiv.org This allows for fine-tuning of pharmacological profiles while maintaining or improving desired interactions with the target protein.

The presence of the azetidine motif in approved drugs such as the antihypertensive agent azelnidipine, the anticancer drug cobimetinib, and the anticoagulant ximelagatran (B1683401) underscores its importance and success in medicinal chemistry. acs.orgrsc.org

Design and Synthesis of Azetidine-Containing Bioactive Molecules

The growing recognition of the azetidine scaffold's potential has spurred the development of diverse synthetic methodologies to access functionalized azetidine derivatives for various therapeutic applications.

Non-Natural Amino Acid Analogues and Peptidomimetics

Azetidine-based amino acids, such as azetidine-2-carboxylic acid, are considered non-proteinogenic or unnatural amino acids. wikipedia.orgnih.govgoogle.com Their incorporation into peptides can induce specific conformational constraints, leading to peptidomimetics with enhanced properties. mdpi.comnih.gov

The rigid azetidine framework can help to lock the peptide backbone into a desired bioactive conformation, which can lead to increased potency, selectivity, and metabolic stability compared to their natural, more flexible counterparts. enamine.netlibis.be For instance, replacing proline with (S)-azetidine-2-carboxylic acid in certain peptides has been shown to improve potency. mdpi.com The synthesis of these constrained peptidomimetics often involves the use of functionalized azetidine building blocks. nih.govrsc.org

Recent research has focused on developing stereoselective routes to various substituted azetidine carboxylic acids, which can then be incorporated into peptide chains to create novel peptidomimetics. acs.org The ability to functionalize the azetidine ring at different positions provides a powerful tool for exploring the structure-activity relationships (SAR) of these modified peptides. libis.bersc.org

Development of Anticancer Agents and Other Therapeutic Scaffolds

The azetidine scaffold is a key component in the development of various therapeutic agents, with a notable emphasis on anticancer drugs. medcraveonline.commedwinpublishers.commohesr.gov.iq The rigid nature of the azetidine ring can be exploited to orient pharmacophoric groups in a precise manner, leading to potent and selective inhibition of biological targets implicated in cancer. mdpi.comnih.gov

One strategy involves using the azetidine moiety to introduce conformational restriction into known pharmacophores. For example, analogues of the potent antitumor agent TZT-1027 were designed by replacing a flexible phenylethyl group with a 3-aryl-azetidine moiety. mdpi.comnih.gov This modification aimed to explore the impact of conformational constraint on the compound's antiproliferative activity. mdpi.comnih.gov

Furthermore, azetidine derivatives have been investigated as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a metabolic enzyme that is a promising target in oncology. nih.govacs.org A "scaffold morphing" approach led to the identification of 3-pyridyl azetidine ureas as potent NAMPT inhibitors. nih.govacs.org

Beyond cancer, azetidine-containing compounds have shown potential in a variety of other therapeutic areas, including as antimicrobials and antivirals. medcraveonline.commedwinpublishers.comontosight.ai

Conformational Restriction and Pharmacological Impact in Drug Design

The conformational restriction imparted by the azetidine ring is a cornerstone of its utility in drug design. enamine.net By reducing the number of accessible conformations of a molecule, the entropic cost of binding to a receptor or enzyme is lowered, which can translate into a higher binding affinity. enamine.net This pre-organization of the molecule into a bioactive conformation is a key strategy for enhancing potency.

The rigid azetidine scaffold serves as an anchor to which various substituents can be attached in a well-defined spatial orientation. enamine.net This allows for the precise positioning of functional groups to optimize interactions with the target protein, such as hydrogen bonding or hydrophobic interactions. This level of structural control is often difficult to achieve with more flexible acyclic or larger ring systems. enamine.net

A notable example of leveraging conformational restriction is in the design of TZT-1027 analogues, where a 3-aryl-azetidine moiety was introduced to limit the flexibility of the C-terminus of the molecule. mdpi.comnih.gov While in this specific case, the restriction did not lead to improved activity over the parent compound, it highlights the strategic approach of using the azetidine ring to probe the conformational requirements for biological activity. mdpi.com The influence of this conformational rigidity on the activity of dipeptide derivatives has also been observed in the development of anti-HCMV agents. libis.be

Integration into Three-Dimensional Molecular Scaffolds for Enhanced Properties

The non-planar, three-dimensional (3D) nature of the azetidine ring is a significant advantage in modern drug discovery, which is increasingly moving away from flat, aromatic structures towards more complex 3D scaffolds. researchgate.netresearchgate.net The integration of azetidine into molecular scaffolds enhances their 3D character, which can lead to improved physicochemical and pharmacological properties. researchgate.net

Molecules with greater 3D complexity often exhibit improved aqueous solubility, reduced non-specific binding, and better metabolic stability. chemrxiv.org The azetidine ring serves as a compact and versatile building block for constructing these 3D scaffolds. nih.govresearchgate.net

Various synthetic strategies have been developed to incorporate azetidines into more complex architectures, including spirocyclic systems. researchgate.net For example, 1,3-dipolar cycloaddition reactions have been employed to create novel spirocyclic scaffolds containing an azetidine moiety. These efforts aim to expand the accessible chemical space for drug discovery with novel, highly three-dimensional molecules. nih.gov The development of methods for the direct attachment of azetidine rings to existing molecular cores further facilitates the exploration of this valuable 3D scaffold in drug discovery programs. rsc.org

Theoretical and Computational Investigations of 3 Chloroazetidine

Electronic Structure Theory Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. wikipedia.orgimperial.ac.uk It is a quantum mechanical modeling method that allows for the investigation of the ground-state electronic properties of many-body systems. wikipedia.org DFT calculations have been employed to optimize the geometry of molecules and to predict a variety of properties, including vibrational frequencies and electronic characteristics. nih.govmdpi.com For complex molecules, DFT methods, such as those utilizing the B3LYP functional, are often used to predict the most stable geometrical isomers by determining the minimum energy structure. mdpi.com These calculations are instrumental in understanding the fundamental electronic nature of compounds like 3-chloroazetidine.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. ekb.eg The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. irjweb.comwuxiapptec.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. ijarset.comwuxiapptec.com This analysis is crucial for predicting how a molecule will interact with other species.

Global reactivity descriptors, which provide insight into the chemical behavior of molecules, can be calculated from the HOMO and LUMO energies. These include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I = -E_HOMO. researchgate.net

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A = -E_LUMO. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. irjweb.comresearchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = -(I + A) / 2. nih.govirjweb.com

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2. ijarset.comresearchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). ijarset.com

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Energy lowering upon accepting electrons. |

Non-linear optical (NLO) materials are of significant interest for applications in optical signal processing, data storage, and other photonic technologies. rsc.organalis.com.my The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β), which describe the linear and non-linear changes in the dipole moment in the presence of an external electric field. mdpi.comanalis.com.my Computational methods, often using DFT, can be employed to calculate these parameters. mdpi.comanalis.com.my Molecules with large hyperpolarizability values, particularly those with strong intramolecular charge transfer from an electron donor to an electron acceptor through a π-conjugated system, often exhibit significant NLO properties. mdpi.com

HOMO-LUMO Energy Gap Analysis

Conformational Analysis and Ring Strain Energy Determination

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, and their relative stabilities. chemistrysteps.com For cyclic molecules like this compound, the ring structure imposes significant constraints on the possible conformations. The stability of these conformations is largely influenced by ring strain, which is a combination of angle strain, torsional strain, and steric strain. chemistrysteps.comnumberanalytics.com

Angle Strain: Arises from the deviation of bond angles within the ring from their ideal values. saskoer.ca For a four-membered azetidine (B1206935) ring, the internal angles are significantly smaller than the ideal 109.5° for sp³ hybridized atoms, leading to substantial angle strain. saskoer.cawikipedia.org

Torsional Strain: Results from the eclipsing of bonds on adjacent atoms. chemistrysteps.com In a planar ring, all substituents would be eclipsed, leading to high torsional strain. To alleviate this, four-membered rings often adopt a puckered or "butterfly" conformation. saskoer.ca

Steric Strain: Occurs due to repulsive interactions between non-bonded atoms that are in close proximity.

Computational methods can be used to calculate the energies of different conformations and determine the most stable geometry. The ring strain energy can be estimated by comparing the heat of formation of the cyclic compound to that of a corresponding strain-free acyclic reference compound. wikipedia.org

| Type of Strain | Description |

|---|---|

| Angle Strain | Deviation of bond angles from ideal values. |

| Torsional Strain | Repulsive interactions between eclipsed bonds. |

| Steric Strain | Repulsive interactions between non-bonded atoms. |

Molecular Electrostatic Potential (MEP) and Electrophilicity Studies

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. nih.govresearchgate.net It is a plot of the electrostatic potential mapped onto the electron density surface of a molecule. The MEP provides a visual representation of the charge distribution and allows for the identification of electron-rich and electron-poor regions. asianpubs.org

Electron-rich regions (negative potential): These areas, typically colored red, are susceptible to electrophilic attack and indicate nucleophilic sites. researchgate.netasianpubs.org

Electron-poor regions (positive potential): These areas, usually colored blue, are prone to nucleophilic attack and represent electrophilic sites. researchgate.netasianpubs.org

Neutral regions (zero potential): Often colored green, these areas have an electrostatic potential close to zero. asianpubs.org

By analyzing the MEP, one can predict the sites where a molecule is likely to undergo electrophilic or nucleophilic reactions. researchgate.net This, combined with the calculated electrophilicity index (ω), provides a comprehensive picture of a molecule's reactivity. ijarset.com A higher electrophilicity index suggests a greater capacity to act as an electrophile. ijarset.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational structure-activity relationship (SAR) studies are essential in medicinal chemistry for predicting the biological activity of molecules based on their structural features. oncodesign-services.comnih.govresearchgate.net For derivatives of this compound, these studies help to identify key structural motifs that influence their therapeutic potential, such as anticancer or antimicrobial activities. nih.govtandfonline.com

In silico methods allow for the rapid screening of virtual libraries of this compound analogs, predicting their activity and helping to prioritize which compounds to synthesize and test experimentally. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to correlate molecular descriptors with biological activity. oncodesign-services.comresearchgate.net These descriptors can include:

Electronic properties: such as charge distribution and dipole moment, which influence how the molecule interacts with biological targets.

Steric properties: like molecular size and shape, which determine the fit of the molecule into a receptor's binding site. oncodesign-services.com

Hydrophobic properties: which affect the molecule's ability to cross cell membranes.

For instance, a computational study on resveratrol (B1683913) analogs, including 3-chloro-azetidin-2-one derivatives, was conducted to investigate their antiproliferative effects on human breast cancer cell lines. nih.gov Such studies often involve molecular docking simulations to predict the binding affinity and orientation of the ligands (the this compound derivatives) within the active site of a target protein.

A common approach in SAR involves creating a series of related compounds and systematically modifying parts of the molecular structure to observe the effect on biological activity. oncodesign-services.com For this compound derivatives, this could involve altering substituents on the azetidine ring or the nitrogen atom. Computational models can then predict how these changes will affect activity, guiding the design of more potent and selective compounds. oncodesign-services.comnih.gov

Table 1: Key Computational Parameters in SAR Studies of Azetidine Derivatives

| Parameter/Descriptor | Significance in SAR | Computational Method |

| Binding Affinity | Predicts the strength of interaction between the compound and its biological target. | Molecular Docking, Free Energy Calculations |

| Molecular Shape & Volume | Determines steric compatibility with the receptor's binding pocket. | Molecular Modeling Software |

| Pharmacophore Features | Identifies essential spatial arrangements of functional groups required for activity. | Pharmacophore Modeling |

| LogP (Lipophilicity) | Influences membrane permeability and solubility. | QSAR, Calculated Property |

| HOMO/LUMO Energies | Relates to the molecule's electronic reactivity and stability. | Density Functional Theory (DFT) |

This table is generated based on general principles of computational SAR studies and may not reflect specific studies on this compound due to the limited availability of public research.

Computational Modeling of Synthetic Pathways and Reactivity

Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions, which is particularly valuable for strained ring systems like this compound. Methods such as Density Functional Theory (DFT) are employed to model reaction mechanisms, transition states, and predict product distributions. vulcanchem.comsemanticscholar.orgekb.eg